molecular formula C14H21NO B262231 N-ethyl-3,3-dimethyl-N-phenylbutanamide

N-ethyl-3,3-dimethyl-N-phenylbutanamide

Cat. No. B262231
M. Wt: 219.32 g/mol
InChI Key: NAIVZXMERBBQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3,3-dimethyl-N-phenylbutanamide, also known as EPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-ethyl-3,3-dimethyl-N-phenylbutanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and glutamate. N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have a high affinity for sigma-1 receptors, which are involved in various cellular processes including calcium signaling and oxidative stress. N-ethyl-3,3-dimethyl-N-phenylbutanamide may also have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its neuroprotective and analgesic effects, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have anti-inflammatory effects and may have potential applications in treating inflammatory diseases such as rheumatoid arthritis. N-ethyl-3,3-dimethyl-N-phenylbutanamide has also been shown to have anticonvulsant effects, which could make it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-3,3-dimethyl-N-phenylbutanamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-ethyl-3,3-dimethyl-N-phenylbutanamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-ethyl-3,3-dimethyl-N-phenylbutanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-ethyl-3,3-dimethyl-N-phenylbutanamide. One area of interest is its potential as a novel analgesic agent, with further studies needed to determine its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent, with further studies needed to elucidate its mechanism of action and potential therapeutic applications in treating neurodegenerative diseases. Additionally, N-ethyl-3,3-dimethyl-N-phenylbutanamide could be further studied for its anti-inflammatory and anticonvulsant effects, with potential applications in treating a range of diseases.

Synthesis Methods

N-ethyl-3,3-dimethyl-N-phenylbutanamide can be synthesized through a multistep process starting with the reaction of benzene with ethylmagnesium bromide to form ethylbenzene. This is followed by a Friedel-Crafts acylation reaction with 3,3-dimethylbutyryl chloride to form N-ethyl-3,3-dimethylbutanamide. Finally, the addition of phenylmagnesium bromide leads to the formation of N-ethyl-3,3-dimethyl-N-phenylbutanamide.

Scientific Research Applications

N-ethyl-3,3-dimethyl-N-phenylbutanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have neuroprotective effects and may have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been studied for its potential as a novel analgesic agent, with promising results in animal models. In toxicology, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been used as a reference compound for the development of analytical methods for detecting drugs and other compounds in biological matrices.

properties

Product Name

N-ethyl-3,3-dimethyl-N-phenylbutanamide

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-ethyl-3,3-dimethyl-N-phenylbutanamide

InChI

InChI=1S/C14H21NO/c1-5-15(12-9-7-6-8-10-12)13(16)11-14(2,3)4/h6-10H,5,11H2,1-4H3

InChI Key

NAIVZXMERBBQII-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C

Origin of Product

United States

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